Ethyl 2-(methoxyimino)-4-oxopentanoate

Description

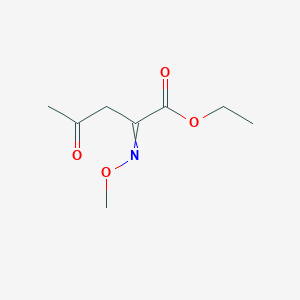

Ethyl 2-(methoxyimino)-4-oxopentanoate (CAS 10409-25-3) is a β-keto ester derivative characterized by a methoxyimino (-N-OCH₃) substituent at the C2 position and a ketone group at C4. Its structure combines the reactivity of a keto group with the steric and electronic effects of the methoxyimino moiety, making it a versatile intermediate in organic synthesis. This compound is synthesized via condensation reactions, often involving hydrazine derivatives or imine formation under acidic conditions, as observed in related esters . Its applications span pharmaceuticals, agrochemicals, and materials science, where its functional groups enable selective transformations, such as cyclizations or derivatizations for heterocyclic systems .

Properties

CAS No. |

82874-96-2 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 2-methoxyimino-4-oxopentanoate |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3 |

InChI Key |

HDMJBDNQNKWAHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NOC)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Acetyl-4-oxopentanoate (CAS 1113-77-5)

- Structure: Replaces the methoxyimino group with an acetyl (-COCH₃) group at C2.

- Reactivity: The acetyl group enhances enolate stability, favoring aldol condensations, while the methoxyimino group in the target compound enables nucleophilic additions at the imino nitrogen .

- Applications : Used in β-keto ester chemistry for synthesizing polyketides, contrasting with the target compound’s utility in hydrazone-based heterocycles .

(Z)-Methyl 2-(Hydroxyimino)-3-oxopentanoate (CAS 82874-96-2)

- Structure: Features a hydroxyimino (-N-OH) group at C2 and a methyl ester, with the ketone at C3 instead of C4.

- Reactivity: The Z-configuration and hydroxyimino group facilitate tautomerization, whereas the methoxyimino group in the target compound resists tautomerism, stabilizing specific conformers .

- Applications : Preferential use in metal chelation and coordination chemistry, unlike the ethyl ester’s role in asymmetric catalysis .

Positional Isomerism and Chain Length

Ethyl 4-Methoxy-3-oxopentanoate (CAS 1186526-25-9)

- Structure : Positions the methoxy group at C4 and the ketone at C3.

- Impact: Altered electronic distribution reduces keto-enol tautomerism compared to the target compound, affecting solubility and reaction kinetics .

Methyl 2-(Hydroxyimino)hexanoate (CAS 289882-13-9)

- Structure: Extends the carbon chain (hexanoate vs. pentanoate) with a hydroxyimino group at C2.

- Impact: The longer chain increases lipophilicity, making it more suitable for lipid-soluble drug formulations, whereas the pentanoate backbone of the target compound enhances crystallinity .

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.